molecular formula C15H9BrClN3OS B2588128 2-bromo-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 179232-90-7

2-bromo-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2588128
CAS No.: 179232-90-7
M. Wt: 394.67
InChI Key: GCQRSLZMHOJBGK-UHFFFAOYSA-N
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Description

2-bromo-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a bromine atom, a chlorophenyl group, and a thiadiazole ring

Preparation Methods

The synthesis of 2-bromo-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common method includes the formation of the thiadiazole ring through the cyclization of appropriate precursors, followed by the introduction of the bromine and chlorophenyl groups. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

2-bromo-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-bromo-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-bromo-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

2-bromo-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide can be compared with other similar compounds, such as:

    N-(4-Bromo-phenyl)-2-chloro-benzamide: This compound has a similar structure but lacks the thiadiazole ring.

    Benzamide, 2-bromo-N-(-4-chlorophenyl)-N-hydroxy: This compound also features a bromine and chlorophenyl group but has different functional groups attached.

The uniqueness of this compound lies in its specific combination of functional groups and the presence of the thiadiazole ring, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

2-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClN3OS/c16-12-4-2-1-3-11(12)13(21)18-15-20-19-14(22-15)9-5-7-10(17)8-6-9/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQRSLZMHOJBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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